1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is a derivative of naphthalene and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride typically involves the hydrogenation of naphthalene derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoic acids.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens and nucleophiles like amines and alcohols are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoic acids.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthoic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and as a reagent in organic synthesis.
1-Methylene-1,2,3,4-tetrahydronaphthalene: Used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWJGHPPVNBLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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